
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based compounds have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation reactions or subsequent functionalization of the thiophene ring . Recent strategies in the synthesis of thiophene derivatives involve heterocyclization of readily available S-containing alkyne substrates .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of the specific compound you mentioned could not be found.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes and receptors. In pharmacology, this compound has been studied for its potential use as a drug candidate.
Mecanismo De Acción
The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is not fully understood. However, it has been suggested that this compound acts by modulating the activity of enzymes and receptors. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound also modulates the activity of enzymes and receptors. In vivo studies have shown that this compound has potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in lab experiments is its potential anti-cancer properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity and safety profile of this compound.
Direcciones Futuras
There are several future directions for N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to study the toxicity and safety profile of this compound. Further studies are also needed to determine the potential applications of this compound in medicinal chemistry, biochemistry, and pharmacology. Finally, the synthesis of new derivatives of this compound can be explored to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-amine and 5,6-dihydro-2H-pyran-2,4(3H)-dione in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified using column chromatography to obtain the desired product.
Propiedades
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-9(8-5-16-2-3-17-8)12-11-14-13-10(18-11)7-1-4-19-6-7/h1,4-6H,2-3H2,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTYWNOPMDSBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)
![N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2619305.png)
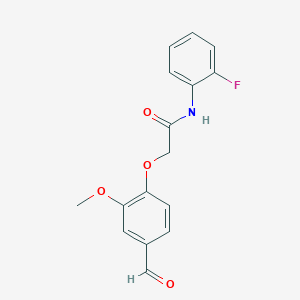
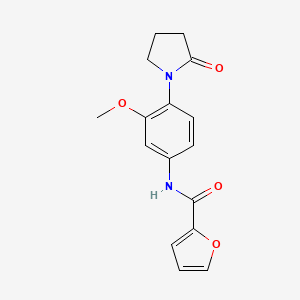
![2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B2619310.png)
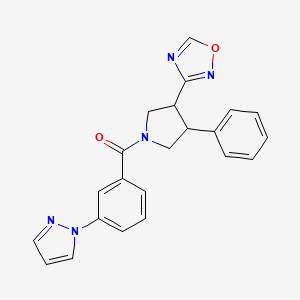
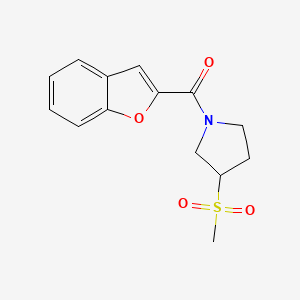
![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2619317.png)

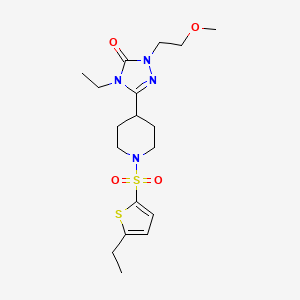
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B2619320.png)

![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2619324.png)
